Tris(1-ethynylcyclohexyl) borate
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Overview
Description
Tris(1-ethynylcyclohexyl) borate is a boron-containing compound with the molecular formula C24H33BO3 and a molecular weight of 380.34 g/mol . This compound is known for its unique structure, which includes three ethynylcyclohexyl groups attached to a borate core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1-ethynylcyclohexyl) borate typically involves the reaction of boric acid with 1-ethynylcyclohexanol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tris(1-ethynylcyclohexyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl or other alkyl groups.
Substitution: The ethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various boronic acids, borate esters, and substituted borate compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Tris(1-ethynylcyclohexyl) borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Mechanism of Action
The mechanism of action of Tris(1-ethynylcyclohexyl) borate involves its interaction with molecular targets through its borate core and ethynyl groups. The compound can form stable complexes with various biomolecules, such as proteins and nucleic acids, through covalent and non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-cyclohexylcyclohexyl) borate
- Tris(2-ethylhexyl) borate
- Tris(3,3,5-trimethylhexyl) borate
- Tris(1-isobutyl-3-methylbutyl) borate
- Tris(decyl) borate
- Tris(trimethylsilyl) borate
- Tris(2,2,2-trifluoroethyl) borate
- Tris(dimethylamino)borane
- Tris(pentafluorophenyl)borane
Uniqueness
Tris(1-ethynylcyclohexyl) borate is unique due to its ethynyl groups, which provide distinct reactivity and the ability to form stable complexes with various biomolecules. This makes it particularly valuable in applications requiring specific interactions with biological targets .
Properties
CAS No. |
5463-75-2 |
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Molecular Formula |
C24H33BO3 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
tris(1-ethynylcyclohexyl) borate |
InChI |
InChI=1S/C24H33BO3/c1-4-22(16-10-7-11-17-22)26-25(27-23(5-2)18-12-8-13-19-23)28-24(6-3)20-14-9-15-21-24/h1-3H,7-21H2 |
InChI Key |
LHERKSXYIXCMIE-UHFFFAOYSA-N |
Canonical SMILES |
B(OC1(CCCCC1)C#C)(OC2(CCCCC2)C#C)OC3(CCCCC3)C#C |
Origin of Product |
United States |
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